

Technical Support Center: Methyl Maleurate NMR Troubleshooting

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Compound of Interest

Compound Name: Methyl maleurate

CAS No.: 105-63-5

Cat. No.: B094408

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Topic: Troubleshooting "**Methyl Maleurate**" (Methyl

-carbamoylmaleamate) NMR Signal Assignment Document ID: TS-NMR-MM-001 Author: Senior Application Scientist, Analytical Chemistry Division Last Updated: February 20, 2026

Executive Summary & Structural Context[1]

Methyl maleurate (CAS: 105-63-5) is the methyl ester of maleuric acid (

-carbamoylmaleamic acid).[1] It is typically synthesized via the methanolysis (ring-opening) of -carbamoylmaleimide (NCMI) or the reaction of maleic anhydride with urea followed by methylation.

The Core Challenge: The assignment of **Methyl Maleurate** is frequently complicated by three competing phenomena:

- Cyclization-Equilibrium: The open-chain ester can cyclize back to

-carbamoylmaleimide (NCMI) or degrade to maleimide under acidic/thermal stress.

- Stereoisomerism: The cis-alkene (maleic framework) is susceptible to isomerization to the trans-isomer (fumaric derivative), drastically altering coupling constants.
- Proton Exchange: The urea moiety contains labile protons (and) that exhibit significant solvent-dependent broadening and chemical shift variation.

Target Structure

Formula:

IUPAC: Methyl (2Z)-4-[(aminocarbonyl)amino]-4-oxo-2-butenoate[1]

Diagnostic Workflow (Interactive Decision Tree)

Use the following logic flow to rapidly diagnose spectral anomalies.



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Figure 1: Diagnostic logic for distinguishing **Methyl Maleurate** from common synthetic impurities and degradants.

Troubleshooting Guides (Q&A)

Category 1: Structural Verification & Isomerism

Q1: My alkene region shows a sharp singlet instead of the expected multiplet. Is this **Methyl Maleurate**? Diagnosis: Likely No. Explanation: **Methyl maleurate** possesses an asymmetric cis-alkene environment (

) due to the distinct ester and acyl-urea ends. This typically results in an AB system (two doublets) or a multiplet around

6.3 ppm.[2]

- Root Cause: A sharp singlet in the

6.8–7.2 ppm range usually indicates a symmetric cyclic structure, such as

-carbamoylmaleimide (the starting material) or Maleimide (a degradation product).

- Action: Check for the methyl ester singlet at

3.8 ppm. If absent, you have the cyclic imide.

Q2: I see two doublets in the alkene region, but the coupling constant (

) is 15.8 Hz. Is this correct? Diagnosis: No, you have the Fumarate (Trans) isomer. Explanation: The target molecule is a maleic (cis) derivative. Cis-alkenes typically exhibit coupling constants of

Hz. A

-value

Hz is diagnostic of trans-geometry (fumarate derivative).

- Root Cause: Isomerization can occur if the reaction mixture was heated excessively or exposed to UV light/radical initiators.

Category 2: Proton Assignment Challenges

Q3: The NH protons are missing or extremely broad. How do I confirm the urea moiety?

Diagnosis: Solvent-induced exchange or quadrupole broadening. Explanation: The terminal

and internal imide-like

are acidic. In solvents containing trace water or capable of hydrogen bonding (like DMSO), these protons can broaden significantly.

- Action:
 - Solvent Switch: Run the sample in DMSO-d₆ (dry). CDCl₃ often leads to poor solubility and extreme broadening of amide signals.
 - Temperature: Lower the temperature (e.g., 280 K) to slow down the exchange rate and sharpen the amide signals.
 - Integration Check: The internal NH (adjacent to carbonyls) typically appears very downfield (10.0–10.5 ppm), while the terminal appears around 7.0–8.5 ppm.

Q4: There are extra peaks in the 3.0–4.0 ppm region. Is this the product? Diagnosis: Check for Methanol or Hydrolysis. Explanation: The synthesis often involves methanol reflux.

- Verification:
 - **Methyl Maleurate**: Singlet at ~3.8 ppm.
 - Residual Methanol: Singlet at ~3.17 ppm (in DMSO) or ~3.49 ppm (in CDCl₃).
 - Dimethyl Maleate (Impurity): Singlet at ~3.6 ppm (if urea was cleaved and double esterification occurred).

Reference Data Tables

Table 1: Chemical Shift Comparison (1H NMR, 400 MHz)

Proton Group	Methyl Maleurate (Target)	- Carbamoylmaleimide (Cyclic Impurity)	Maleimide (Degradant)
Solvent	DMSO-d6 / CDCl3	DMSO-d6	DMSO-d6
-OCH3 (Ester)	3.75 - 3.80 (s, 3H)	Absent	Absent
=CH- (Alkene)	6.20 - 6.40 (m/AB, 2H)	~7.10 (s, 2H)	6.8 - 7.0 (s, 2H)
-NH (Internal)	10.3 - 10.5 (br s, 1H)	10.8 - 11.2 (br s, 1H)	10.8 (br s, 1H)
-NH2 (Terminal)	7.5 - 8.5 (br s/d, 2H)	7.4 - 7.8 (br s, 2H)	Absent
Coupling ()	Hz	N/A (Symmetric)	N/A (Symmetric)

Note: Chemical shifts are approximate and concentration/pH dependent.

Table 2: ¹³C NMR Expected Shifts (DMSO-d6)

Carbon Environment	Approx. Shift (ppm)	Note
Ester Carbonyl (-COO-)	165.0 - 166.0	Distinct from amide
Amide Carbonyls (-CONH-)	168.0 - 172.0	Urea/Amide region
Alkene (-CH=CH-)	128.0 - 136.0	Two distinct signals for acyclic
Methoxy (-OCH3)	52.0 - 53.0	Diagnostic for ester

Detailed Validation Protocol

To rigorously validate the identity of **Methyl Maleurate**, perform the following "Self-Validating" experiment:

Protocol: Methanolysis Monitoring

This experiment confirms the structure by observing the conversion of the cyclic precursor to the open-chain ester.

- Preparation: Dissolve 10 mg of pure

-carbamoylmaleimide in 0.6 mL DMSO-d6.
- Baseline Scan: Acquire a standard ¹H NMR spectrum. Note the alkene singlet at ~7.1 ppm and absence of OMe peak.
- Reaction: Add 20

L of Methanol-d4 (or standard Methanol) directly to the NMR tube.
- Heating: Gently heat the tube to 50°C for 30 minutes.
- Post-Reaction Scan: Acquire ¹H NMR.
 - Success Criteria: Appearance of the ester peak (corresponding to added methanol) and splitting of the alkene singlet into an AB system/multiplet at ~6.3 ppm.
 - Failure: Persistence of the singlet indicates lack of ring opening (reaction failure).

References

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Sources

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